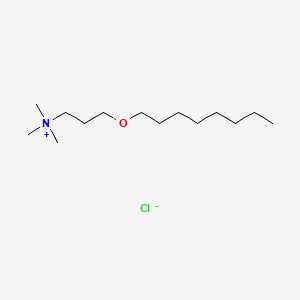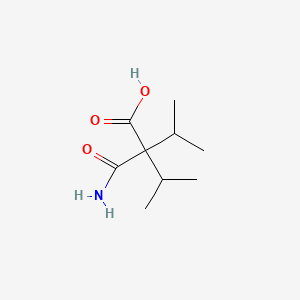
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- is an organic compound with a complex structure It is a derivative of butanoic acid, featuring additional functional groups that contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- typically involves multi-step organic reactions. One common method is the reaction of butanoic acid derivatives with appropriate amine and carbonyl-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters. The goal is to produce the compound in large quantities while maintaining high quality and minimizing waste.
化学反応の分析
Types of Reactions
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions vary depending on the specific substitution reaction but often involve solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives of the original compound.
科学的研究の応用
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a bioactive compound in pharmacological studies.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
類似化合物との比較
Similar Compounds
Butanoic acid, 2-methyl-, 1-methylethyl ester: This compound has a similar backbone but lacks the aminocarbonyl group, resulting in different chemical properties and applications.
Butanoic acid, 3-methyl-, 1-methylethyl ester: This compound has a similar structure but with a different substitution pattern, leading to variations in reactivity and use.
Uniqueness
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of aminocarbonyl and methyl groups makes it a versatile compound for various applications in research and industry.
特性
| 7499-15-2 | |
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
2-carbamoyl-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-5(2)9(6(3)4,7(10)11)8(12)13/h5-6H,1-4H3,(H2,10,11)(H,12,13) |
InChIキー |
BQOUKOFSUDJODA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C)C)(C(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


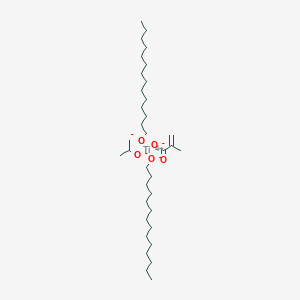

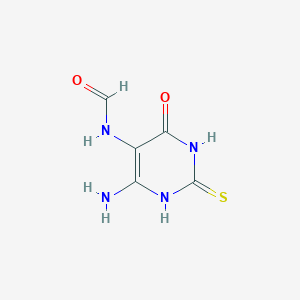
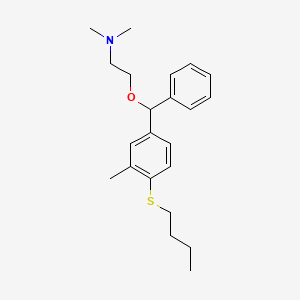

![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
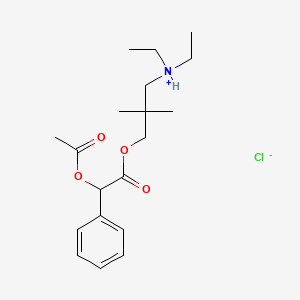

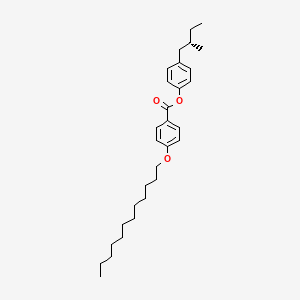
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)

